molecular formula C20H28N4O2 B5953999 N-{3-[(3-methylbutyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-{3-[(3-methylbutyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B5953999
M. Wt: 356.5 g/mol
InChI Key: OATHSKKDHUABHJ-UHFFFAOYSA-N
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Description

N-{3-[(3-methylbutyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a useful research compound. Its molecular formula is C20H28N4O2 and its molecular weight is 356.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.22122615 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[3-(3-methylbutylamino)-3-oxopropyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c1-14(2)7-10-21-19(25)8-11-22-20(26)24-12-9-16-15-5-3-4-6-17(15)23-18(16)13-24/h3-6,14,23H,7-13H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATHSKKDHUABHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CCNC(=O)N1CCC2=C(C1)NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-[(3-methylbutyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a compound that belongs to the beta-carboline family. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C20H28N4O
  • CAS Number : 1010892-21-3
  • Molecular Weight : 344.46 g/mol

Pharmacological Activities

  • Anticancer Activity :
    Recent studies have shown that beta-carboline derivatives exhibit significant anticancer properties. Specifically, compounds with similar structures have been identified as potent inhibitors of aminopeptidase N (APN), which is associated with tumor progression. In vitro studies demonstrated that the combination of beta-carboline derivatives with standard chemotherapeutics like Paclitaxel enhanced the antiproliferative effects against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468). The combination treatment resulted in decreased colony formation and reduced expression of stem cell markers such as OCT-4 and SOX-2, indicating a potential role in targeting cancer stem cells .
  • Trypanocidal Activity :
    Beta-carboline derivatives have shown promising activity against Trypanosoma cruzi, the causative agent of Chagas disease. One study reported that a related beta-carboline exhibited an IC50 of 14.9 µM against the epimastigote form of T. cruzi, with low cytotoxicity towards mammalian cells, demonstrating a selective index significantly higher than that for human cells . This suggests that this compound may also possess similar trypanocidal properties.

The mechanisms underlying the biological activities of beta-carbolines are multifaceted:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of APN, which is implicated in tumor growth and metastasis . By inhibiting this enzyme, it may disrupt cancer cell proliferation and enhance the efficacy of existing chemotherapeutic agents.
  • Induction of Apoptosis : Studies indicate that beta-carboline derivatives can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) production and altering mitochondrial membrane potential . This mechanism is critical for enhancing the effectiveness of chemotherapy.

Case Study 1: Combination Therapy in TNBC

In a controlled study involving MDA-MB-231 cells treated with Paclitaxel and various APN inhibitors (including beta-carboline derivatives), researchers observed:

Treatment GroupColony Formation (Number of Colonies)Stem Cell Marker Expression (OCT-4/SOX-2)
Control150High
Paclitaxel80Moderate
Paclitaxel + APN Inhibitor30Low

The results indicated a significant reduction in both colony formation and stem cell marker expression when treated with the combination therapy .

Case Study 2: Trypanocidal Efficacy

In another study assessing the trypanocidal activity of beta-carbolines:

CompoundIC50 (µM) EpimastigoteIC50 (µM) TrypomastigoteCytotoxicity (Selectivity Index)
Beta-Carboline A14.94531
Beta-Carboline B104025

These findings underscore the potential therapeutic applications of beta-carbolines in treating parasitic infections while minimizing toxicity to human cells .

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